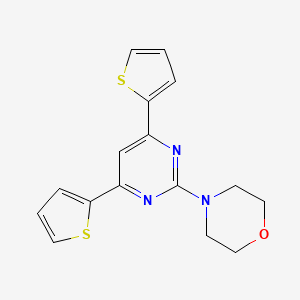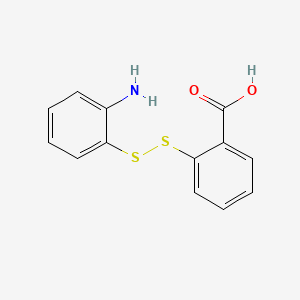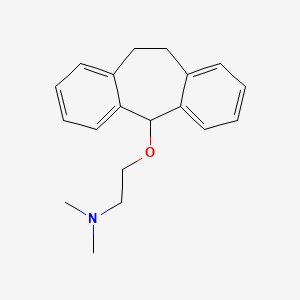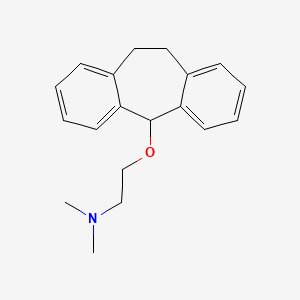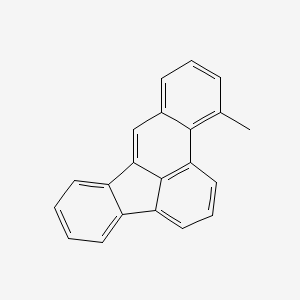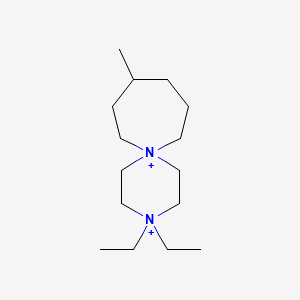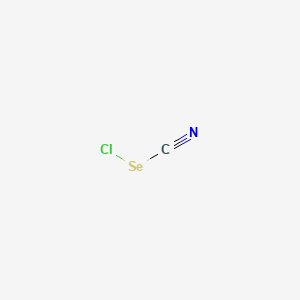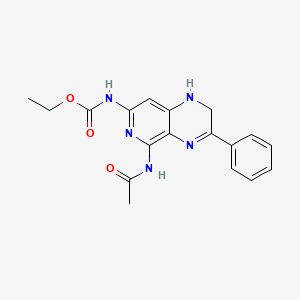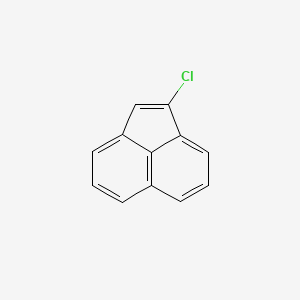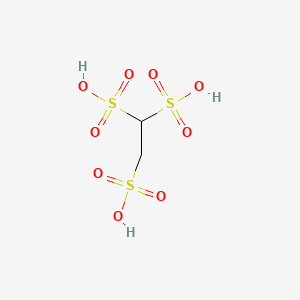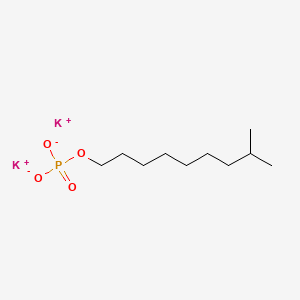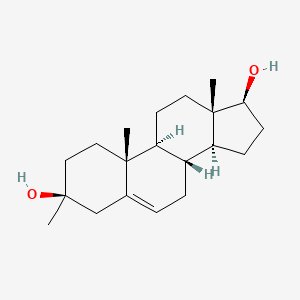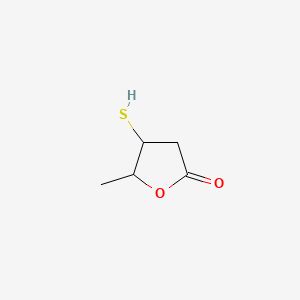
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone is a chemical compound known for its unique structure and properties It is a derivative of valeric acid, featuring a gamma-lactone ring with hydroxyl and mercapto groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxy-3-mercaptovaleric acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the gamma-lactone ring. The reaction is carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived precursors. For example, levulinic acid, obtained from the hydrolysis of cellulosic biomass, can be converted to 4-hydroxy-3-mercaptovaleric acid, which is then cyclized to form the gamma-lactone. This method is environmentally friendly and aligns with the principles of green chemistry .
Analyse Chemischer Reaktionen
Types of Reactions
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, while the mercapto group can be oxidized to form a disulfide.
Reduction: The gamma-lactone ring can be reduced to form the corresponding dihydroxy compound.
Substitution: The hydroxyl and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones and disulfides.
Reduction: Formation of dihydroxy compounds.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized as a precursor for the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The gamma-lactone ring can undergo hydrolysis, releasing the active form of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-valerolactone: A structurally similar compound with a gamma-lactone ring but lacking the hydroxyl and mercapto groups.
Delta-valerolactone: Another lactone with a different ring size and structure.
Uniqueness
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone is unique due to the presence of both hydroxyl and mercapto groups, which confer distinct chemical reactivity and biological activity. These functional groups enable a wide range of chemical transformations and interactions with biomolecules, making this compound valuable for various applications .
Eigenschaften
CAS-Nummer |
56078-99-0 |
|---|---|
Molekularformel |
C5H8O2S |
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
5-methyl-4-sulfanyloxolan-2-one |
InChI |
InChI=1S/C5H8O2S/c1-3-4(8)2-5(6)7-3/h3-4,8H,2H2,1H3 |
InChI-Schlüssel |
AKRXMYIUTBOGQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CC(=O)O1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



